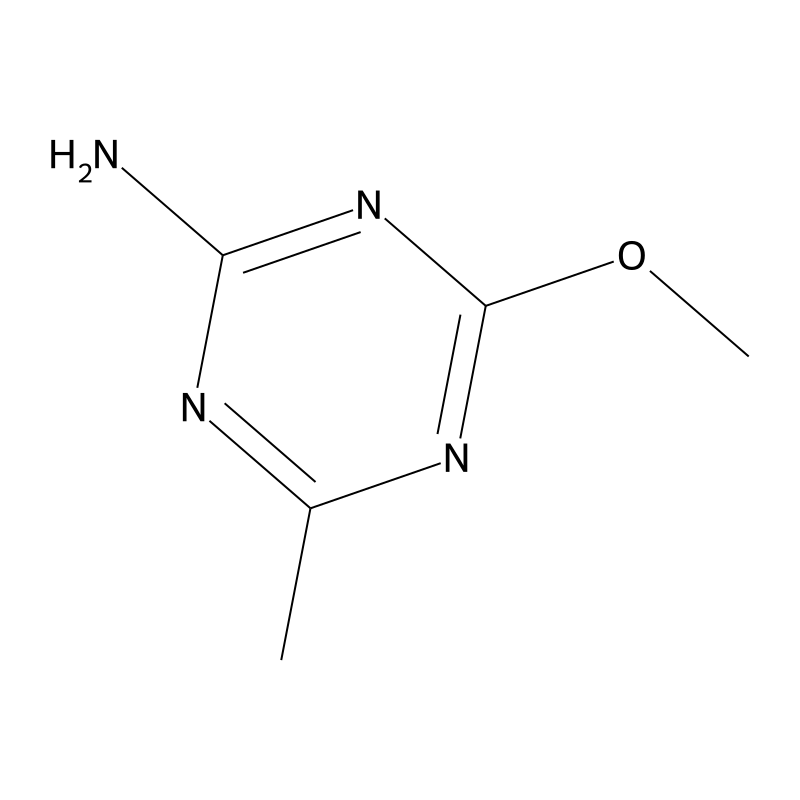

2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Intermediate for Synthesis

Due to its functional groups (amino, methoxy, and methyl), 2-AMMT might serve as a building block for synthesizing more complex molecules with desired properties. Research on triazine derivatives indicates their potential as pharmaceuticals and agrochemicals .

Chemical Modification Studies

The presence of reactive groups in 2-AMMT (amine and methoxy) makes it a candidate for studies on chemical modifications of biomolecules or materials. Research on similar triazine derivatives explores their use in modifying proteins to improve their functionality .

Theoretical Studies

The structure of 2-AMMT can be used for computational modeling and simulations to understand the behavior of triazine derivatives. This knowledge could be valuable in designing new materials or drugs with specific properties.

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is an organic compound with the molecular formula and a molecular weight of approximately 140.14 g/mol. This compound features a triazine ring structure, which is significant in various chemical applications. It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the triazine framework. The compound is typically represented by its IUPAC name: 4-methoxy-6-methyl-1,3,5-triazin-2-amine.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

- Hydrolysis: Under acidic or basic conditions, the methoxy group can be hydrolyzed to yield corresponding phenolic derivatives.

The synthesis method often involves a one-pot reaction that simplifies the production process while maintaining high yields .

Research indicates that 2-Amino-4-methoxy-6-methyl-1,3,5-triazine exhibits various biological activities:

- Antimicrobial Properties: This compound has shown potential as an antimicrobial agent against certain bacteria and fungi.

- Herbicidal Activity: It is also evaluated for its effectiveness as a herbicide in agricultural applications.

Studies suggest that its biological efficacy may be attributed to its structural features that allow interaction with biological targets .

The synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine can be accomplished through several methods:

- One-Pot Method: This method involves the reaction of cyanuric chloride with dimethyl malonate and ammonia in a controlled environment. The process includes:

- Traditional Methods: Earlier methods involved multiple steps requiring separation and purification of intermediates, which are less efficient compared to modern approaches.

2-Amino-4-methoxy-6-methyl-1,3,5-triazine finds applications in various fields:

- Agriculture: Utilized as a herbicide to control unwanted plant growth.

- Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.

- Chemical Research: Serves as an intermediate in synthesizing other triazine derivatives .

Interaction studies focus on how 2-Amino-4-methoxy-6-methyl-1,3,5-triazine interacts with various biological systems:

- Enzyme Inhibition: Research has shown that this compound may inhibit specific enzymes involved in metabolic pathways.

- Binding Studies: Investigations into its binding affinity with receptors or proteins are ongoing to understand its mechanism of action better.

These studies are crucial for evaluating its potential therapeutic uses and safety profiles .

Similar Compounds

Several compounds share structural similarities with 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | 5248-39-5 | 0.82 |

| 2-Amino-4,6-dimethoxy-1,3,5-triazine | 16370-63-1 | 0.77 |

| 6-Ethoxy-N2-methyl-1,3,5-triazine-2,4-diamine | 62096-63-3 | 0.67 |

| 4-Amino-6-methyl-1,3,5-triazin-2-ol | 16352-06-0 | 0.88 |

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (19.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (19.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (18.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

1,3,5-Triazin-2-amine, 4-methoxy-6-methyl-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.